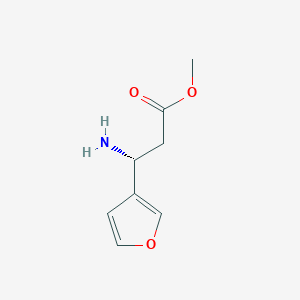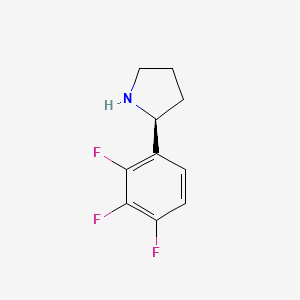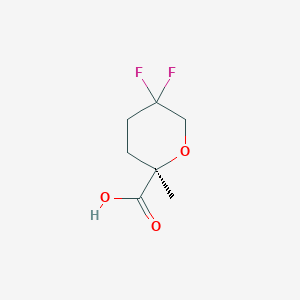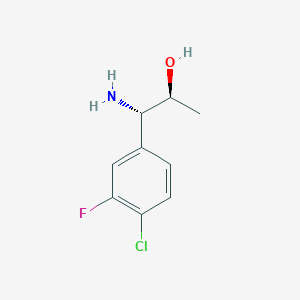
Methyl (3R)-3-amino-3-(furan-3-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-amino-3-(furan-3-YL)propanoate is a chiral compound that features a furan ring, an amino group, and a methyl ester group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the furan ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-3-amino-3-(furan-3-YL)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxylic acid and ®-3-amino-3-(furan-3-yl)propanoic acid.
Esterification: The carboxylic acid group of ®-3-amino-3-(furan-3-yl)propanoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl (3R)-3-amino-3-(furan-3-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form furan-3-carboxylic acid derivatives.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens or other electrophiles to form substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: ®-3-amino-3-(furan-3-yl)propan-1-ol.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Methyl (3R)-3-amino-3-(furan-3-YL)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-3-(furan-3-YL)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Furan-3-carboxylic acid: A precursor in the synthesis of Methyl (3R)-3-amino-3-(furan-3-YL)propanoate.
®-3-amino-3-(furan-3-yl)propanoic acid: Another precursor used in the synthesis process.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: A compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its chiral nature and the presence of both an amino group and a furan ring. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m1/s1 |
InChI Key |
XNJUDVGLEPMZEH-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=COC=C1)N |
Canonical SMILES |
COC(=O)CC(C1=COC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B15237906.png)


![5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B15237915.png)



![8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B15237935.png)
![5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B15237938.png)
![cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)

![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate](/img/structure/B15237983.png)

